3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and a methylphenyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the reaction of 2-methylphenylamine with a suitable chlorinating agent, followed by the introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide. The reaction conditions often require careful control of temperature and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the need for efficient purification techniques to achieve high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: This compound has potential applications in medicinal chemistry. It can be used as a precursor for the development of pharmaceuticals, particularly in the design of drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-N-(2-methylphenyl)benzamide
Tolfenamic acid
N-(3-Chloro-2-methylphenyl)anthranilic acid
Uniqueness: 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.
Properties
IUPAC Name |
3-chloro-N-(2-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-4-2-3-5-11(8)19-12-10(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYKZSDJDSFLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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